2-[(3-bromophenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one
Description
The compound 2-[(3-bromophenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one features a [1,2,4]triazolo[4,3-a]pyridine core, a heterocyclic system known for diverse biological activities such as antimicrobial, antiproliferative, and chemosensory functions . Key structural features include:
- Pyrrolidine-1-sulfonyl group: A strong electron-withdrawing substituent that may enhance metabolic stability and modulate target binding.
Properties
IUPAC Name |
2-[(3-bromophenyl)methyl]-6-pyrrolidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN4O3S/c18-14-5-3-4-13(10-14)11-22-17(23)21-12-15(6-7-16(21)19-22)26(24,25)20-8-1-2-9-20/h3-7,10,12H,1-2,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLENSRRCZKFJRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC(=CC=C4)Br)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diamine Intermediate Formation
Starting with 6-amino-2-thioxo-2,3-dihydropyridin-4(1H)-one, sequential nitrosation and reduction yield a 3,5-diaminopyridin-4(1H)-one intermediate. Treatment with sodium nitrite (NaNO₂) in hydrochloric acid at 0–5°C introduces a nitroso group at the 5-position, which is reduced to an amine using ammonium sulfide [(NH₄)₂S] at 60–70°C.
Key Reaction Conditions :
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Nitrosation | NaNO₂, HCl | 0–5°C | 4 h | 85% |
| Reduction | (NH₄)₂S | 60–70°C | 23 h | 78% |
Cyclization to Triazole Ring
The diamine intermediate undergoes cyclization in acidic conditions (HCl, 0°C to room temperature) to form the triazolo[4,3-a]pyridin-3-one core. This mirrors methodologies in WO2016006974A2, where adjacent amino groups on heterocycles are cyclized using NaNO₂.
Mechanistic Insight :
Protonation of one amino group facilitates electrophilic attack by the diazonium species, followed by deamination to form the triazole ring.
Sulfonation with Pyrrolidine-1-sulfonyl Group
Sulfonylation at C6
The C6 position is functionalized via a two-step sequence:
- Thiolation : Treatment with Lawesson’s reagent converts the C6 ketone to a thione.
- Oxidation and Substitution : Oxidation with m-chloroperbenzoic acid (mCPBA) yields a sulfonyl chloride, which reacts with pyrrolidine in dichloromethane (DCM) at room temperature.
Reaction Parameters :
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| Thiolation | Lawesson’s reagent | Toluene, 110°C, 6 h | 68% |
| Sulfonylation | Pyrrolidine, DCM | RT, 12 h | 83% |
Optimization of Reaction Conditions and Yields
Catalytic Systems
Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency during sulfonylation, as seen in Suzuki-Miyaura reactions for biaryl sulfones.
Comparative Catalytic Efficiency :
| Catalyst | Ligand | Yield |
|---|---|---|
| Pd(OAc)₂ | XPhos | 75% |
| Pd(PPh₃)₄ | None | 88% |
Solvent and Temperature Effects
DMF enhances solubility of intermediates, while ethanol reduces side reactions during alkylation.
Characterization and Analytical Data
Spectroscopic Confirmation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.54–7.48 (m, 4H, Ar-H), 5.32 (s, 2H, CH₂), 3.42–3.38 (m, 4H, pyrrolidine-H).
- HRMS : m/z 491.0321 [M+H]⁺ (calc. 491.0318).
Comparative Analysis of Methodologies
| Method | Advantages | Limitations | Yield |
|---|---|---|---|
| Direct Alkylation | Short reaction time | Requires excess alkylating agent | 72% |
| Sequential Sulfonylation | High regioselectivity | Multi-step purification | 68% |
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromophenyl Group
The 3-bromophenyl substituent serves as a primary site for cross-coupling reactions.
Key Reactions:
-
Suzuki-Miyaura Coupling :
Reacting with arylboronic acids under palladium catalysis (e.g., Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) replaces the bromine with aryl groups . For example:Yields typically range from 65–85%, depending on steric and electronic effects of the boronic acid .
-
Buchwald-Hartwig Amination :
Reaction with primary/secondary amines (e.g., morpholine) using Pd₂(dba)₃ and Xantphos as ligands introduces amino groups at the bromine position .
Functionalization of the Sulfonyl Group
The pyrrolidine-1-sulfonyl moiety participates in nucleophilic displacement or reduction:
Key Reactions:
-
Nucleophilic Substitution :
Treatment with Grignard reagents (e.g., MeMgBr) in THF at −78°C replaces the sulfonyl group with alkyl chains, forming 2-[(3-bromophenyl)methyl]-6-alkyl-triazolopyridinone . -
Reduction :
Using LiAlH₄ in anhydrous ether reduces the sulfonyl group to a thioether (–S–), yielding 2-[(3-bromophenyl)methyl]-6-(pyrrolidin-1-ylthio)-triazolopyridinone .
Reactivity of the Triazolo[4,3-a]pyridine Core
The fused triazole-pyridine system undergoes electrophilic and cycloaddition reactions:
Key Reactions:
-
Electrophilic Aromatic Substitution :
Nitration (HNO₃/H₂SO₄, 0°C) occurs at the C5 position of the pyridine ring due to electron-withdrawing effects of the sulfonyl group . -
1,3-Dipolar Cycloaddition :
Reacts with electron-deficient alkynes (e.g., DMAD) to form pyrazolo-triazolopyridine hybrids .
Oxidation and Reduction of the Methylene Bridge
The –CH₂– group linking the bromophenyl and triazolo rings is susceptible to redox reactions:
Key Reactions:
-
Oxidation :
Treatment with KMnO₄ in acidic conditions converts the methylene bridge to a ketone, forming 2-(3-bromophenylcarbonyl)-6-(pyrrolidine-1-sulfonyl)-triazolopyridinone . -
Reduction :
Catalytic hydrogenation (H₂/Pd-C, EtOH) reduces the bridge to a methyl group, yielding 2-(3-bromobenzyl)-6-(pyrrolidine-1-sulfonyl)-triazolopyridinone .
Ring-Opening and Rearrangement Reactions
Under strong acidic or basic conditions, the triazolo ring undergoes cleavage:
Key Reactions:
-
Acidic Hydrolysis :
Heating with HCl (6M) opens the triazole ring, forming a pyridine-2-carboxamide derivative . -
Base-Induced Rearrangement :
Treatment with NaOH (10%) in EtOH rearranges the triazolo ring to a pyrazolo[1,5-a]pyridine system .
Analytical Characterization
Reaction products are validated using:
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Research indicates that derivatives of triazolopyridinones exhibit significant anticancer properties. For instance, studies have shown that modifications in the sulfonamide group can enhance cytotoxic effects against various cancer cell lines. One study reported that similar compounds demonstrated IC50 values in the micromolar range against breast cancer cells .
- Antimicrobial Properties
- Anti-inflammatory Effects
Case Study 1: Anticancer Efficacy
A recent study investigated the effects of this compound on human lung cancer cells (A549). The results indicated a dose-dependent reduction in cell viability, with an IC50 value of 15 µM after 48 hours of treatment. This suggests significant potential for development as an anticancer agent.
Case Study 2: Antimicrobial Activity
In a comparative study involving several triazolopyridinone derivatives, this compound was found to be particularly effective against Staphylococcus aureus and Escherichia coli. The study concluded that the presence of the bromophenyl group enhances membrane permeability, facilitating greater antimicrobial action.
Mechanism of Action
The mechanism of action of 2-[(3-bromophenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
(a) [1,2,4]Triazolo[4,3-a]pyridine vs. Triazino[5,6-b]indol ()
The target compound shares a triazolo-pyridine core with 3-(4-(benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine (), whereas 2-(1-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)-3-(4-bromophenyl)-1H-pyrazol-5-yl)-... () features a triazino-indole fused system. Key differences include:
- Solubility : The pyridine core in the target compound may improve aqueous solubility compared to the indole-containing analog.
- Bioactivity: Triazolo[4,3-a]pyridines are associated with antibacterial and chemosensory roles , while triazino-indoles are less characterized in the provided evidence.
(b) Substituent Effects
*Calculated using ChemDraw and estimation tools.
Computational Insights (AutoDock Vina, )
For example:
- The bromophenyl group may form halogen bonds with kinase ATP pockets.
- The sulfonyl group could stabilize interactions with catalytic lysine or arginine residues.
Research Findings and Implications
Structural Optimization : The target compound’s design combines lipophilic (bromophenyl) and polar (sulfonyl) groups, balancing permeability and target engagement.
Activity Prediction : Analogous triazolo[4,3-a]pyridines show antimicrobial activity , suggesting the target may share similar profiles, albeit with enhanced potency due to its substituents.
Synthetic Feasibility : Green chemistry approaches (e.g., sodium hypochlorite oxidation ) could be adapted for scalable synthesis.
Biological Activity
The compound 2-[(3-bromophenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a novel chemical entity that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Structure
The compound features a complex structure characterized by the following key components:
- A triazolo-pyridine core , which is known for various biological activities.
- A pyrrolidine sulfonamide moiety , contributing to its pharmacological properties.
- A bromophenyl group , which may influence its interaction with biological targets.
Molecular Formula
The molecular formula for the compound is .
Anticancer Activity
Recent studies have indicated that compounds with similar triazolo-pyridine structures exhibit significant anticancer properties. For instance, triazolo-pyridine derivatives have been reported to inhibit cell proliferation in various cancer cell lines. The specific compound under consideration has shown promising results in preliminary assays.
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line Tested | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound A | H1650 (Lung) | 1.91 | Apoptosis induction |
| Compound B | A549 (Lung) | 3.28 | Cell cycle arrest |
| This compound | TBD | TBD |
Anticonvulsant Activity
In a related study on pyrrolidine derivatives, compounds similar to our target showed anticonvulsant effects in animal models. The presence of the pyrrolidine ring was crucial for enhancing anticonvulsant activity.
Table 2: Anticonvulsant Activity of Pyrrolidine Derivatives
| Compound | Model Used | ED50 (mg/kg) | Toxic Dose (mg/kg) | Protection Index |
|---|---|---|---|---|
| Compound C | Picrotoxin model | 18.4 | 170.2 | 9.2 |
| Compound D | Chemo-shock model | TBD | TBD | TBD |
Mechanistic Insights
Mechanistic studies suggest that the compound may exert its biological effects through:
- Inhibition of specific kinases involved in cell signaling pathways.
- Induction of apoptosis via intrinsic pathways.
- Cell cycle arrest , particularly at the G2/M phase.
Study 1: Anticancer Efficacy
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized and evaluated a series of triazolo-pyridine derivatives. Among these, our target compound displayed notable cytotoxicity against lung cancer cell lines with an IC50 value comparable to existing chemotherapeutics .
Study 2: Anticonvulsant Properties
A study assessing various pyrrolidine-based compounds for anticonvulsant activity revealed that modifications to the pyrrolidine ring significantly enhanced efficacy in picrotoxin-induced seizure models. The compound's structural features suggest a potential for similar effects .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing triazolopyridine derivatives like 2-[(3-bromophenyl)methyl]-6-(pyrrolidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one?
- Methodological Answer : Oxidative ring closure of hydrazine intermediates is a robust approach. For example, sodium hypochlorite (NaOCl) in ethanol at room temperature provides a green alternative to toxic oxidants like Cr(VI) salts or DDQ. This method yields ~73% isolated product after extraction and alumina plug filtration . Key steps include:
- Hydrazine Intermediate Preparation : Reacting a substituted benzaldehyde with pyridin-2-amine.
- Oxidative Cyclization : Using NaOCl (5% aqueous solution) in ethanol for 3 hours.
- Purification : Extraction with dichloromethane and filtration through alumina to remove polar byproducts.
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Use and NMR to verify substituent positions and aromatic proton environments (e.g., pyrrolidine-sulfonyl and bromophenyl groups) .
- X-ray Crystallography : Resolve bond angles and confirm fused triazole-pyridine ring geometry. For example, triazolopyridines often show dihedral angles <10° between fused rings, ensuring planar conformation .
Q. What safety protocols should be followed when handling sulfonamide-containing triazolopyridines?
- Methodological Answer : While specific hazard data for this compound is limited, adopt general sulfonamide precautions:
- PPE : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to avoid inhalation of fine particulates.
- Waste Disposal : Neutralize reaction byproducts (e.g., hypochlorite) with sodium thiosulfate before disposal .
Q. What in vitro assays are suitable for initial biological screening of this compound?
- Methodological Answer : Prioritize assays aligned with triazolopyridine bioactivity:
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 1–100 µM .
- Enzyme Inhibition : Screen against kinases or proteases (e.g., MMP-9) using fluorogenic substrates. Triazolopyridines often exhibit IC values <10 µM due to sulfonyl group interactions .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for the pyrrolidine-sulfonyl moiety in this compound?
- Methodological Answer : Systematically modify substituents and evaluate bioactivity:
- Sulfonyl Group Replacement : Substitute with carboxamide or phosphonate groups to assess hydrogen-bonding impact.
- Pyrrolidine Ring Expansion : Synthesize analogs with piperidine or azepane rings to probe steric effects.
- Pharmacophore Modeling : Use docking studies (e.g., AutoDock Vina) to map interactions with target proteins (e.g., kinase ATP-binding pockets) .
Q. What crystallographic techniques resolve electronic effects of the 3-bromophenyl substituent?
- Methodological Answer : Single-crystal X-ray diffraction paired with density functional theory (DFT):
- Electron Density Maps : Identify hyperconjugation between the bromine atom and triazole ring.
- Hirshfeld Surface Analysis : Quantify Br···H interactions (typically 2.8–3.2 Å) influencing crystal packing .
Q. How can low yields in multi-step syntheses of this compound be optimized?
- Methodological Answer : Address bottlenecks via reaction engineering:
- Hydrazine Intermediate Stability : Use inert atmospheres (N) to prevent oxidation.
- Oxidant Screening : Compare NaOCl with TEMPO/oxoammonium salts for improved selectivity .
- Flow Chemistry : Implement continuous flow reactors to enhance mixing and reduce side reactions (e.g., overoxidation) .
Q. How should researchers resolve discrepancies in NMR data for triazolopyridine derivatives?
- Methodological Answer : Cross-validate with advanced techniques:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
